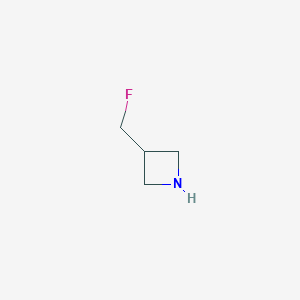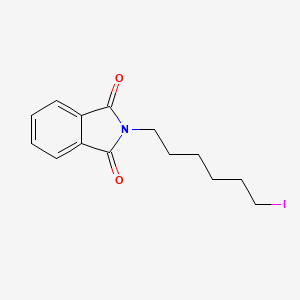
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Descripción general
Descripción
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C₁₃H₁₃F₂N. It is characterized by the presence of a difluorophenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group.
Métodos De Preparación
The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and cyclohexanone.
Reaction Conditions: The key step involves the formation of the carbonitrile group, which can be achieved through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
1-(3,4-Difluorophenyl)cyclohexanecarboxamide:
1-(3,4-Difluorophenyl)cyclohexanemethanol: The hydroxyl group in this compound provides different reactivity and solubility characteristics.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVASZCOADOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)


![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)




![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)



